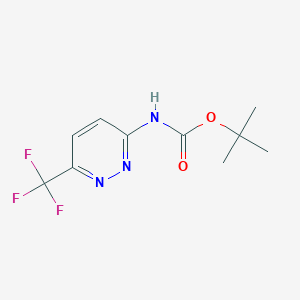
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of amino, chloro, and iodo substituents on the triazole ring, making it a unique and potentially useful molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The chloro and iodo substituents can be introduced through halogenation reactions using reagents such as chlorine and iodine.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to remove or modify the halogen substituents.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide and organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and iodo groups can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(3-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromophenyl)-1H-1,2,4-triazole
Uniqueness
The unique combination of amino, chloro, and iodo substituents in 5-Amino-3-(3-chloro-4-iodophenyl)-1H-1,2,4-triazole distinguishes it from other similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H6ClIN4 |
|---|---|
分子量 |
320.52 g/mol |
IUPAC名 |
5-(3-chloro-4-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6ClIN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChIキー |
NBOQVLYSWNQTJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)

![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)


![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
